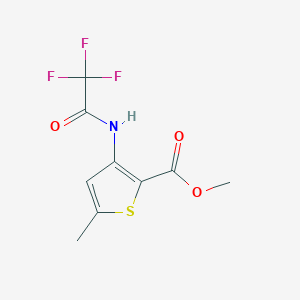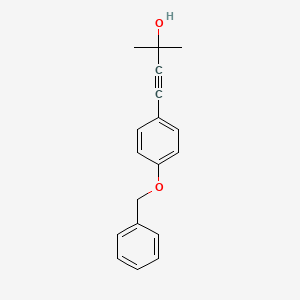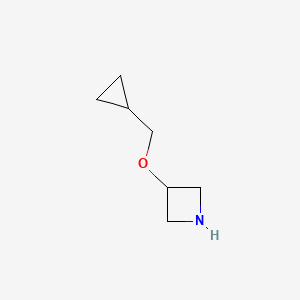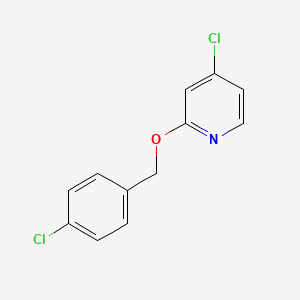
4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-methoxybenzene.
Friedel-Crafts Acylation: The benzene derivative undergoes Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This step introduces the butanoic acid moiety.
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of 2-chloro-5-methoxybenzene and succinic anhydride.
Catalyst Optimization: Optimizing the amount of aluminum chloride to ensure maximum yield.
Purification: Employing large-scale purification techniques such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.
類似化合物との比較
Similar Compounds
4-(2-Chloro-5-methoxyphenyl)-4-oxopentanoic acid: Similar structure with an additional carbon in the backbone.
4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid ethyl ester: An ester derivative of the compound.
This compound methyl ester: Another ester derivative with a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups
特性
分子式 |
C11H11ClO4 |
|---|---|
分子量 |
242.65 g/mol |
IUPAC名 |
4-(2-chloro-5-methoxyphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H11ClO4/c1-16-7-2-3-9(12)8(6-7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) |
InChIキー |
RENWVIPRDMOUEQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)Cl)C(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11924954.png)










![2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11925029.png)

